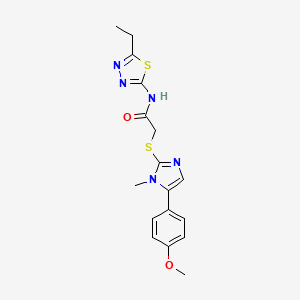
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound combines the structural features of thiadiazoles and imidazoles, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C17H19N5O2S3, with a molecular weight of 421.6 g/mol. The structure includes a thiadiazole ring and an imidazole moiety, contributing to its biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various human cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- SK-MEL-2 (skin cancer)
- SK-OV-3 (ovarian cancer)
- HCT15 (colon cancer)
A review by Alam et al. noted that derivatives of thiadiazole showed IC50 values ranging from 0.04 to 23.6 µM against these cell lines, indicating strong suppressive activity against tumor growth . Specifically, derivatives containing substituents on the phenyl ring significantly influenced their cytotoxicity.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA | 9 |
| N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | PC3 | 22.19 |
The compound's mechanism of action is believed to involve the inhibition of key cellular pathways that regulate cell proliferation and apoptosis .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound's structural characteristics may enhance its ability to interact with microbial targets, leading to effective inhibition of bacterial growth. Preliminary studies suggest that similar compounds exhibit activity against various pathogens, although specific data on this compound's antimicrobial efficacy remains limited.
The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activities and receptor functions, leading to therapeutic effects.
Case Studies
Several studies have documented the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : Aliabadi et al. (2013) synthesized a series of thiadiazole-imidazole derivatives and assessed their anticancer activity against prostate (PC3), breast (MDA), and glioblastoma (U87) cell lines. The most potent compounds demonstrated IC50 values significantly lower than those of standard treatments like Imatinib .
- Structure–Activity Relationship Studies : Research has shown that modifications on the thiadiazole ring or the attached imidazole can drastically influence anticancer potency. For example, the introduction of electron-donating or withdrawing groups on the phenyl ring affected the overall efficacy against specific cancer types .
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-4-15-20-21-16(26-15)19-14(23)10-25-17-18-9-13(22(17)2)11-5-7-12(24-3)8-6-11/h5-9H,4,10H2,1-3H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOXRWGYHZGEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














